molecular formula C10H5ClF3N B12962932 Isoquinoline, 1-chloro-4-(trifluoromethyl)-

Isoquinoline, 1-chloro-4-(trifluoromethyl)-

Cat. No.: B12962932
M. Wt: 231.60 g/mol
InChI Key: SASSYLAPZNCNTK-UHFFFAOYSA-N
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Description

1-Chloro-4-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines but with the nitrogen atom located at a different position in the ring system

Preparation Methods

The synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes One common method involves the cyclization of an appropriate precursor bearing a pre-fluorinated benzene ringAnother approach is the direct fluorination of isoquinoline derivatives using reagents such as Selectfluor® . Industrial production methods often involve the use of metal catalysts to facilitate the cyclization and substitution reactions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

1-Chloro-4-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield a variety of substituted isoquinolines with different functional groups .

Scientific Research Applications

1-Chloro-4-(trifluoromethyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-Chloro-4-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:

The unique combination of a chlorine atom and a trifluoromethyl group in 1-chloro-4-(trifluoromethyl)isoquinoline imparts distinct properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

1-chloro-4-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5ClF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H

InChI Key

SASSYLAPZNCNTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)C(F)(F)F

Origin of Product

United States

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